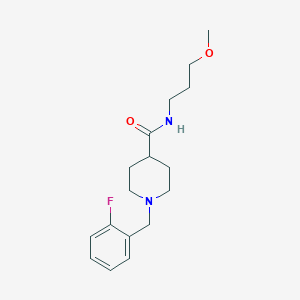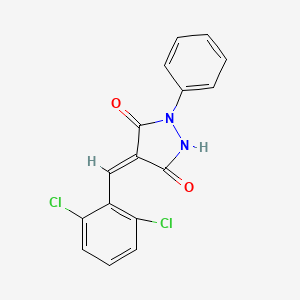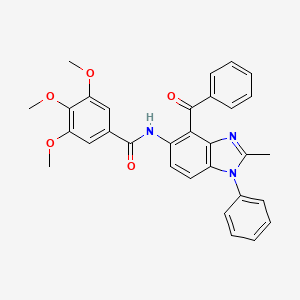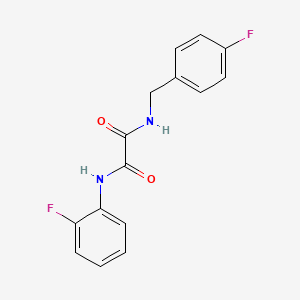
4-(4-butylbenzoyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butylbenzoyl)-2,6-dimethylmorpholine (BBM) is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-(4-butylbenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. It has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to exhibit antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-butylbenzoyl)-2,6-dimethylmorpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized using simple and inexpensive reagents, making it a cost-effective option for research purposes. However, this compound also has some limitations, including its poor solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for the research and development of 4-(4-butylbenzoyl)-2,6-dimethylmorpholine. One potential direction is the synthesis of this compound derivatives with improved solubility and stability. Another direction is the investigation of this compound's potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, this compound can be used as a building block for the synthesis of complex organic molecules with potential applications in material science and nanotechnology.
Méthodes De Synthèse
4-(4-butylbenzoyl)-2,6-dimethylmorpholine can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Mannich reaction, and the Vilsmeier-Haack reaction. The most common method involves the Friedel-Crafts acylation reaction, which uses butylbenzene and 2,6-dimethylmorpholine as starting materials, and acetyl chloride as a reagent. The reaction takes place under acidic conditions and yields this compound as a white crystalline solid.
Applications De Recherche Scientifique
4-(4-butylbenzoyl)-2,6-dimethylmorpholine has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
(4-butylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-4-5-6-15-7-9-16(10-8-15)17(19)18-11-13(2)20-14(3)12-18/h7-10,13-14H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKFPRHKYZMGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)


![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5163855.png)
![ethyl 4-[4-{2-[(4-iodophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5163856.png)
![1,1'-[(2-chlorobenzyl)imino]di(2-propanol)](/img/structure/B5163860.png)
![3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B5163867.png)
![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)
